molecular formula C2H3N B1216399 Methyl isocyanide CAS No. 593-75-9

Methyl isocyanide

Cat. No. B1216399
CAS RN: 593-75-9
M. Wt: 41.05 g/mol
InChI Key: ZRKSVHFXTRFQFL-UHFFFAOYSA-N
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Patent
US05414122

Procedure details

Methyl isocyanide (0.84 ml) was added to 2-methylbenzoyl chloride (1.55 g). The mixture was stirred at 60° C. for 16 hours. Then, 5N hydrochloric acid (1.5 ml) and acetone (2 ml) were added, and the mixture was stirred at room temperature for 1.5 hours for hydrolysis. Then, water was added. The mixture was extracted with methylene chloride, washed with water and dried. The solvent was evaporated under reduced pressure to obtain the title compound as an oil (1.68 g).
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N+:2]#[C-:3].[CH3:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7](Cl)=[O:8].Cl.CC(C)=[O:17]>O>[CH3:3][NH:2][C:1](=[O:17])[C:7]([C:6]1[CH:10]=[CH:11][CH:12]=[CH:13][C:5]=1[CH3:4])=[O:8]

Inputs

Step One
Name
Quantity
0.84 mL
Type
reactant
Smiles
C[N+]#[C-]
Name
Quantity
1.55 g
Type
reactant
Smiles
CC1=C(C(=O)Cl)C=CC=C1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1.5 hours for hydrolysis
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CNC(C(=O)C1=C(C=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.